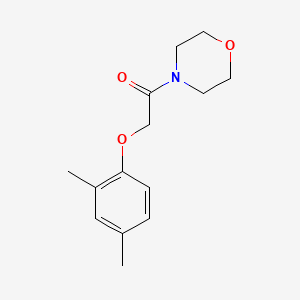
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate, also known as 1,3-DIOX, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless crystalline solid, with a melting point of 124 °C and a boiling point of 145 °C. 1,3-DIOX is a highly reactive compound and is used in the synthesis of a variety of organic and inorganic compounds, including drugs and dyes. It is also used in the production of polymers and other materials, and in the synthesis of pharmaceuticals and other chemicals.
作用機序
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate is based on its ability to form an intramolecular cyclic ether. This cyclic ether is formed by the reaction of anhydrous ammonia with an alkene or alkyne, which produces a 1,3-dioxolane compound. This cyclic ether can then be reacted with a carboxylic acid or an ester to produce 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate.
Biochemical and Physiological Effects
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as to have anti-inflammatory and anti-tumor properties. In addition, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate has been shown to have a protective effect against oxidative stress and cell death.
実験室実験の利点と制限
The advantages of using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate in lab experiments include its low cost and its ease of use. It is also relatively stable in a variety of conditions, and is relatively non-toxic. The main limitation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate is that it is not very soluble in water, which can make it difficult to use in some experiments.
将来の方向性
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate has many potential applications in the future. It could be used in the synthesis of new drugs, dyes, and polymers. It could also be used in the synthesis of a variety of organic and inorganic compounds, such as catalysts, surfactants, and antioxidants. In addition, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate could be used in the production of materials for use in medical devices, and in the development of new methods for the synthesis of pharmaceuticals. Finally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate could be used in the study of the biochemical and physiological effects of various compounds, as well as in the development of new treatments for diseases.
合成法
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate can be synthesized using a variety of methods, including the reaction of anhydrous ammonia with an alkene or alkyne. The reaction of anhydrous ammonia with an alkene or alkyne produces a 1,3-dioxolane compound, which can then be reacted with a carboxylic acid or an ester to produce 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate. Other methods of synthesis include the reaction of 1,3-dioxolane with an alcohol or aldehyde, and the reaction of 1,3-dioxolane with an acid or base.
科学的研究の応用
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate has a wide range of applications in scientific research and laboratory experiments. It is used in the synthesis of a variety of organic and inorganic compounds, including drugs and dyes. It is also used in the production of polymers and other materials, and in the synthesis of pharmaceuticals and other chemicals. In addition, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate is used in the synthesis of a variety of organic and inorganic compounds, such as catalysts, surfactants, and antioxidants. In addition, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate is used in the synthesis of a variety of organic and inorganic compounds, such as catalysts, surfactants, and antioxidants.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate' involves the condensation of 3-methyloxolane-3-carboxylic acid with phthalic anhydride, followed by cyclization and esterification reactions.", "Starting Materials": ["3-methyloxolane-3-carboxylic acid", "phthalic anhydride", "acetic anhydride", "sulfuric acid", "methanol"], "Reaction": ["Step 1: 3-methyloxolane-3-carboxylic acid is reacted with phthalic anhydride in the presence of acetic anhydride and sulfuric acid to form the intermediate 3-methyloxolane-3-carboxylic acid phthalic anhydride anhydride", "Step 2: The intermediate is then cyclized by heating with sulfuric acid to form the isoindole intermediate", "Step 3: The isoindole intermediate is then esterified with methanol in the presence of sulfuric acid to form the final product, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate."] } | |
CAS番号 |
2248378-18-7 |
製品名 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate |
分子式 |
C14H13NO5 |
分子量 |
275.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




